3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2098049-94-4
VCID: VC3134232
InChI: InChI=1S/C13H23NO3/c1-2-17-9-11-8-14(7-4-12(15)16)10-13(11)5-3-6-13/h11H,2-10H2,1H3,(H,15,16)
SMILES: CCOCC1CN(CC12CCC2)CCC(=O)O
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid

CAS No.: 2098049-94-4

Cat. No.: VC3134232

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid - 2098049-94-4

Specification

CAS No. 2098049-94-4
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name 3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propanoic acid
Standard InChI InChI=1S/C13H23NO3/c1-2-17-9-11-8-14(7-4-12(15)16)10-13(11)5-3-6-13/h11H,2-10H2,1H3,(H,15,16)
Standard InChI Key MMVANBLGOLGGQQ-UHFFFAOYSA-N
SMILES CCOCC1CN(CC12CCC2)CCC(=O)O
Canonical SMILES CCOCC1CN(CC12CCC2)CCC(=O)O

Introduction

Chemical Identity and Properties

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is a well-defined organic compound with specific chemical identifiers and physical properties. The compound is formally cataloged in chemical databases and possesses distinctive structural features that contribute to its potential reactivity and applications. The table below summarizes the key identifiers and physical properties of this compound.

PropertyValue
CAS Number2098049-94-4
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
IUPAC Name3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propanoic acid
Standard InChIInChI=1S/C13H23NO3/c1-2-17-9-11-8-14(7-4-12(15)16)10-13(11)5-3-6-13/h11H,2-10H2,1H3,(H,15,16)
Standard InChIKeyMMVANBLGOLGGQQ-UHFFFAOYSA-N
SMILESCCOCC1CN(CC12CCC2)CCC(=O)O
PubChem Compound ID121204432

The molecular structure of 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid includes several key functional groups. The compound contains a carboxylic acid moiety (-COOH), an ether linkage (ethoxy group), a tertiary amine, and the distinctive azaspiro[3.4]octane scaffold. This combination of functional groups contributes to its chemical reactivity and potential biological interactions.

Physical and Chemical Characteristics

The ether linkage in the ethoxymethyl group may be susceptible to cleavage under strongly acidic conditions, while the carboxylic acid functionality allows for standard acid-base chemistry and potential derivatization through esterification, amidation, or reduction. The tertiary amine within the azaspiro system would possess basic characteristics and could participate in salt formation or nucleophilic reactions.

Structural Features and Analysis

The most distinctive feature of 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is its azaspiro[3.4]octane core structure. This structural element consists of a nitrogen-containing heterocycle (azacycle) with a spiro fusion connecting a cyclobutane ring and a pyrrolidine ring. The spiro carbon atom serves as the junction between these two ring systems, creating a rigid three-dimensional architecture that constrains the molecule's conformational flexibility.

The Azaspiro[3.4]octane Core

The azaspiro[3.4]octane scaffold represents an important structural motif found in various compounds with potential pharmaceutical applications. The "3.4" nomenclature indicates that this spirocyclic system consists of a 3-carbon ring (cyclobutane) and a 4-carbon ring (pyrrolidine) joined at a single carbon atom. The presence of the nitrogen atom in the pyrrolidine ring (making it an azacycle) introduces a basic site that can influence both the compound's chemical reactivity and its potential interactions with biological targets.

Functional Group Analysis

The ethoxymethyl group (-CH₂OCH₂CH₃) attached to the azaspiro[3.4]octane core introduces an ether functionality to the molecule. Ethers are generally stable under basic conditions but can undergo cleavage with strong acids. This group likely contributes to the compound's lipophilicity and may influence its membrane permeability in biological systems.

The propanoic acid moiety (-CH₂CH₂COOH) provides a carboxylic acid functional group, which is a versatile handle for further chemical modifications. Carboxylic acids can undergo numerous transformations, including esterification, amide formation, reduction to alcohols, and conversion to acid chlorides. In a biological context, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, potentially influencing binding to proteins or other biomolecules.

The tertiary amine in the pyrrolidine ring represents a basic center that can accept a proton to form an ammonium salt. This nitrogen also connects both the ethoxymethyl substituent and the propanoic acid side chain, potentially creating a unique spatial arrangement of these groups that could be relevant for specific molecular recognition events.

Related Compounds and Structural Analogs

Several structurally related compounds that share the azaspiro[3.4]octane scaffold have been documented in chemical databases. These analogs can provide insights into the potential chemical behavior and applications of 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid. By comparing these related structures, we can better understand the structural space surrounding our compound of interest.

Comparison with Direct Analogs

One closely related compound is 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine, which differs from our target compound by having an amine terminus instead of a carboxylic acid group. This compound (CAS: 2098050-03-2) maintains the same azaspiro[3.4]octane core and ethoxymethyl substituent but features a propylamine chain rather than a propanoic acid moiety. This structural difference would significantly alter the compound's physicochemical properties, with the amine derivative likely exhibiting more basic characteristics compared to the acidic nature of the propanoic acid analog.

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